molecular formula C18H14N4O2S2 B2356149 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 851080-30-3

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2356149
CAS No.: 851080-30-3
M. Wt: 382.46
InChI Key: GIUJKNGQRWQBJI-DYTRJAOYSA-N
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Description

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
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Biological Activity

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and data.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O2S2
  • Molecular Weight : 488.62 g/mol
  • CAS Number : 1164535-78-7

Structural Characteristics

The compound features a benzothiazole core with an acetamido group and a carboxamide functional group, contributing to its biological activity. The structural formula can be represented as follows:

C23H24N4O2S2\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}_{2}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Potential

The anticancer properties of similar benzothiazole derivatives have been extensively studied. A study evaluated the cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that these compounds can induce apoptosis in cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound DMCF-715
Compound EHeLa10
Compound FK56212

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that benzothiazole derivatives may inhibit topoisomerase activity, leading to DNA damage in cancer cells .

Study on Antimycobacterial Activity

A recent investigation focused on the antitubercular activity of related benzothiazole compounds revealed promising results. The most active derivative showed an IC50 value of 2.32 µM against Mycobacterium tuberculosis without significant toxicity to human lung fibroblast cells . This suggests potential for development as a new class of antimycobacterial agents.

Evaluation of Neurotoxicity

In evaluating the safety profile, several studies assessed the neurotoxic effects of benzothiazole derivatives using in vivo models. The results indicated that many compounds exhibited low neurotoxicity compared to standard treatments like phenytoin, highlighting their therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to benzothiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that various benzothiazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies reveal that such compounds can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer therapies .

Case Study 1: Antimicrobial Evaluation

A study conducted on related benzothiazole compounds demonstrated their efficacy against various microbial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.08 µM to 0.32 µM for different derivatives, indicating strong antimicrobial activity .

CompoundMIC (µM)Activity
7a0.08Effective against E. coli
7b0.32Effective against S. aureus

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, certain benzothiazole derivatives exhibited IC50 values as low as 9.2 µM against breast cancer cell lines (MCF7). This highlights the potential for these compounds to serve as lead molecules in cancer therapy development .

CompoundIC50 (µM)Cancer Cell Line
d69.2MCF7
d711.1MCF7

Properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJKNGQRWQBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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